![molecular formula C8H7NO3S B123068 1-Benzofuran-4-sulfonamide CAS No. 145951-21-9](/img/structure/B123068.png)
1-Benzofuran-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzofuran-4-sulfonamide is a chemical compound that is widely used in scientific research due to its unique properties. It is a heterocyclic organic compound that contains a benzofuran ring and a sulfonamide group. The compound is also known as 1,2-benzoxathiepine-4,4-dioxide-2,2-dioxide or BZFSD. The compound has been extensively studied for its various applications, including its use as a fluorescent probe, enzyme inhibitor, and as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-Benzofuran-4-sulfonamide is not fully understood. However, it is believed that the compound acts by binding to specific receptors or enzymes in the body. It has been shown to be an effective inhibitor of various enzymes, including carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
1-Benzofuran-4-sulfonamide has been shown to have various biochemical and physiological effects in the body. The compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases, such as arthritis and cancer. Additionally, the compound has been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzofuran-4-sulfonamide has several advantages and limitations for use in lab experiments. One advantage is that the compound is relatively easy to synthesize, making it readily available for use in research. Additionally, the compound is highly stable and can be stored for long periods of time without degradation. However, one limitation is that the compound can be toxic at high doses, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Benzofuran-4-sulfonamide. One area of research is the development of new synthetic methods for the compound, which may improve its efficiency and reduce its toxicity. Additionally, further research is needed to fully understand the mechanism of action of the compound, which may lead to the development of new therapeutic agents for various diseases. Finally, research is needed to explore the potential applications of the compound in other areas, such as materials science and nanotechnology.
Synthesemethoden
The synthesis of 1-Benzofuran-4-sulfonamide is a multi-step process that involves the reaction of benzofuran-2-carboxylic acid with thionyl chloride to form benzofuran-2-chloride. The benzofuran-2-chloride is then reacted with ammonia to form benzofuran-2-amine. The benzofuran-2-amine is then reacted with chlorosulfonic acid to form 1-Benzofuran-4-sulfonamide.
Wissenschaftliche Forschungsanwendungen
1-Benzofuran-4-sulfonamide has been extensively studied for its various applications in scientific research. The compound is commonly used as a fluorescent probe for the detection of various substances in biological systems. It has been shown to be an effective probe for the detection of metal ions, such as zinc and copper, as well as for the detection of reactive oxygen species.
Eigenschaften
CAS-Nummer |
145951-21-9 |
---|---|
Produktname |
1-Benzofuran-4-sulfonamide |
Molekularformel |
C8H7NO3S |
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
1-benzofuran-4-sulfonamide |
InChI |
InChI=1S/C8H7NO3S/c9-13(10,11)8-3-1-2-7-6(8)4-5-12-7/h1-5H,(H2,9,10,11) |
InChI-Schlüssel |
JWSTWZQANGMBIR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CO2)C(=C1)S(=O)(=O)N |
Kanonische SMILES |
C1=CC2=C(C=CO2)C(=C1)S(=O)(=O)N |
Synonyme |
4-Benzofuransulfonamide(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.